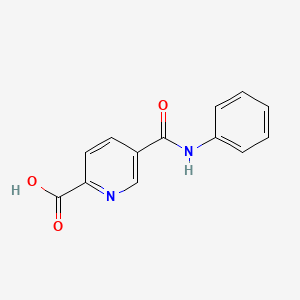
4-(Trimethylsilylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethylsilylmethyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further bonded to an aniline moiety. This compound is notable for its unique structural features, which confer distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilylmethyl)aniline typically involves the reaction of aniline with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trimethylsilylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Wissenschaftliche Forschungsanwendungen
4-(Trimethylsilylmethyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 4-(Trimethylsilylmethyl)aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group acts as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trimethylsilyl)aniline
- 4-(Trimethylsilyl)ethynylaniline
- N-Methyl-N-(trimethylsilylmethyl)aniline
Uniqueness: 4-(Trimethylsilylmethyl)aniline is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C10H17NSi |
|---|---|
Molekulargewicht |
179.33 g/mol |
IUPAC-Name |
4-(trimethylsilylmethyl)aniline |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3 |
InChI-Schlüssel |
PCHSREYFWUNJKX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
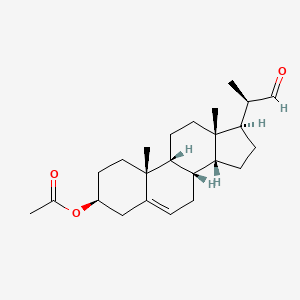

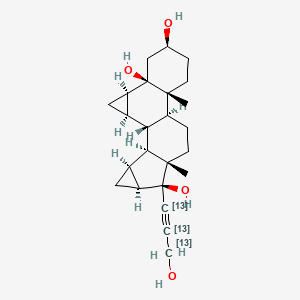

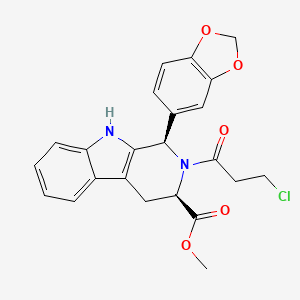
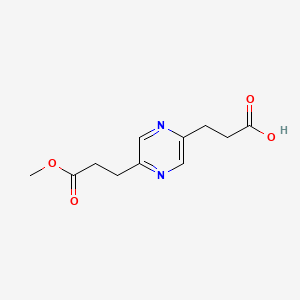
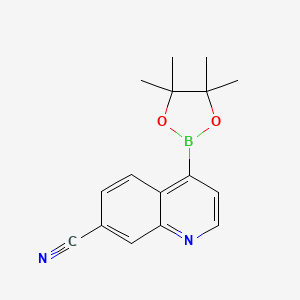
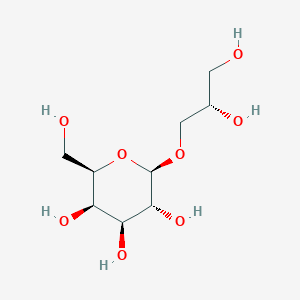
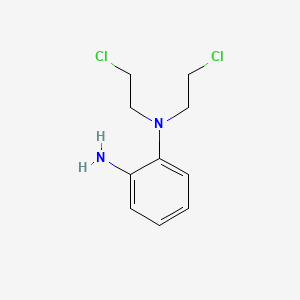
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)

